Ractopamine O-methyl Ractopamine O-methyl
Brand Name: Vulcanchem
CAS No.: 1329610-95-8
VCID: VC0137151
InChI: InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3
SMILES: CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC
Molecular Formula: C19H25NO3
Molecular Weight: 315.413

Ractopamine O-methyl

CAS No.: 1329610-95-8

Cat. No.: VC0137151

Molecular Formula: C19H25NO3

Molecular Weight: 315.413

* For research use only. Not for human or veterinary use.

Ractopamine O-methyl - 1329610-95-8

Specification

CAS No. 1329610-95-8
Molecular Formula C19H25NO3
Molecular Weight 315.413
IUPAC Name 4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol
Standard InChI InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3
Standard InChI Key VPHOYLOAYAAPCO-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC

Introduction

Chemical Properties and Synthesis

Chemical Structure and Properties

Ractopamine O-methyl exhibits distinct chemical properties influenced by its modified structure. The methylation of a hydroxyl group reduces the number of hydrogen bond donors while maintaining hydrogen bond acceptor properties. This modification typically increases lipophilicity compared to the parent compound, potentially affecting its distribution in biological systems and its interaction with target receptors.

Synthetic Routes

The synthesis of Ractopamine O-methyl has been documented in scientific literature. One established method involves the reaction of ractopamine hydrochloride with methanol in the presence of Amberlyst acidic resin as a catalyst . The detailed synthetic procedure involves:

  • Charging ractopamine hydrochloride into a reaction vessel

  • Adding methanol (800ml) and Amberlyst acidic resin (5.0 g)

  • Heating the reaction mixture at 55-60°C for approximately 8 hours

  • Filtering the reaction mass through a celite bed

  • Distilling the solvent under reduced pressure to obtain the crude product

This synthetic approach provides a selective method for methylating one of the hydroxyl groups of ractopamine, resulting in the formation of Ractopamine O-methyl.

Chemical Reactions

Ractopamine O-methyl, like its parent compound, can undergo various chemical reactions typical of compounds containing aromatic rings, secondary amines, and hydroxyl groups. These include:

  • Oxidation reactions involving the remaining hydroxyl group

  • Reduction reactions

  • Substitution reactions at various positions

  • Further alkylation of the secondary amine

These chemical transformations can be utilized for the preparation of additional derivatives or for studying structure-activity relationships.

Mechanism of Action

Target Receptors

Ractopamine O-methyl primarily functions as a β-adrenergic agonist, interacting with β-adrenergic receptors. Research has indicated that this compound may also target estrogen receptor alpha, suggesting potential cross-reactivity with multiple receptor systems. Additionally, studies have shown that related compounds can act as full agonists to trace amine-associated receptor 1 (TAAR1) in murine models, indicating a complex pharmacological profile.

Biochemical Pathways

The biochemical activity of Ractopamine O-methyl involves several pathways that ultimately lead to increased protein synthesis and muscle growth with concurrent reduction in fat deposition. Key interactions include:

  • Stimulation of lipoprotein lipase, an enzyme controlling triacylglycerol distribution between muscle and adipose tissue

  • Modulation of protein synthesis pathways in muscle cells

  • Alteration of lipid storage mechanisms

  • Effects on energy utilization and metabolism

These biochemical effects collectively contribute to the compound's ability to influence body composition in animal models.

Pharmacokinetics

The pharmacokinetic profile of Ractopamine O-methyl has been inferred from studies on similar compounds. Research on related structures has shown:

ParameterObservationNotes
AbsorptionRapidPeak circulating concentrations reached within hours after administration
DistributionVia bloodstream to muscle tissuesLower lipophilicity leads to minimal accumulation in fatty tissues
MetabolismExtensive hepatic metabolismFormation of glucuronide conjugates
ExcretionPrimarily urinarySignificant first-pass metabolism observed

Studies on ractopamine indicate that isomers reached peak circulating concentrations (0.5 to 0.8 ng/mL) at approximately 168 hours after initial dosing. The O-methyl derivative may exhibit altered pharmacokinetics due to its increased lipophilicity and reduced hydrogen bonding capacity.

Biological Activity

Effects on Muscle Growth and Fat Metabolism

Ractopamine O-methyl, similar to ractopamine, demonstrates significant effects on muscle growth and fat metabolism. Research findings suggest that it influences:

  • Increased rate of weight gain in various animal models

  • Improved feed efficiency

  • Enhanced carcass leanness, particularly in finishing swine

  • Altered nutrient partitioning favoring protein deposition over fat accumulation

These effects are mediated through the compound's interaction with β-adrenergic receptors and subsequent signaling cascades that promote protein synthesis and lipolysis.

Cellular and Molecular Effects

At the cellular level, Ractopamine O-methyl has been observed to influence various physiological processes:

Physiological ProcessObserved Effect
Locomotor ActivitySignificant increase
Cardiac PerformanceEnhanced functionality
Oxygen ConsumptionElevated rates
Blood Flow RateIncreased circulation

These effects have been documented in various experimental models, including zebrafish larvae exposed to related compounds at concentrations ranging from 0.1 to 8 ppm for 24 hours. The molecular basis for these effects involves altered cellular signaling through specific receptor-mediated pathways.

Comparative Analysis with Similar Compounds

Ractopamine O-methyl can be compared with several structurally and functionally related compounds:

CompoundSimilaritiesDifferencesRegulatory Status
RactopamineParent compound; β-adrenergic agonistLacks O-methyl group; different receptor binding profileApproved in some countries, banned in others
Clenbuterolβ-adrenergic agonist with effects on muscle growthDifferent chemical structure; higher potency and longer half-lifeMore strictly regulated worldwide
ZilpaterolSimilar effects on muscle growth and fat metabolismDistinct chemical structure; different receptor selectivityVarying regulatory status globally
DobutaminePositional isomer of ractopamineDifferent pharmacological applications; primarily used for cardiac supportMedical use under prescription

Ractopamine O-methyl exhibits unique properties related to its specific binding affinity and efficacy in promoting leanness in farm animals, distinguishing it from these related compounds.

Research Applications

Agricultural Applications

While the parent compound ractopamine is utilized as a feed additive in livestock production to enhance lean meat yield and improve feed efficiency, Ractopamine O-methyl serves primarily as a research compound in this context. Studies investigating the effects of β-adrenergic agonists on:

  • Feed conversion efficiency in finishing swine and cattle

  • Carcass composition and meat quality

  • Residue depletion kinetics

  • Metabolic responses in various animal species

These research applications provide valuable insights into the potential agricultural uses of β-adrenergic agonists while acknowledging the regulatory considerations associated with such compounds.

Scientific Research

Ractopamine O-methyl serves as a valuable model compound in various scientific research contexts:

  • Chemical studies exploring the properties and reactions of β-adrenergic agonists

  • Biological investigations into muscle growth and fat metabolism mechanisms

  • Comparative studies of receptor binding and activation

  • Pharmacokinetic and metabolism research

These scientific applications contribute to our understanding of both the compound itself and the broader class of β-adrenergic agonists.

TissueResidue ConcentrationWithdrawal Period
LiverHighest immediately after treatment; decline to undetectable levels after withdrawalDetectable up to 3 days post-treatment
KidneyHigher than muscle tissue; rapid decline following withdrawalTypically undetectable after 3-day withdrawal
MuscleLower concentrations compared to organsFaster clearance than from organs
UrineHigh concentrations of conjugated formsDetectable for longer periods (up to 7 days in sheep, 5 days in cattle)

These residue profiles inform regulatory decisions regarding withdrawal periods and acceptable daily intake levels for related compounds.

Regulatory Status Worldwide

The regulatory status of ractopamine and its derivatives varies significantly across different jurisdictions:

  • Approved for use in livestock production in some countries, including the United States

  • Banned in the European Union and many Asian nations due to concerns over potential residues in meat products

  • Subject to strict maximum residue limits (MRLs) where permitted

  • Ongoing scientific and regulatory debate regarding safety assessments

While Ractopamine O-methyl itself is primarily a research compound, understanding the regulatory context of related substances provides important context for its study and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator